methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]leucinate
Overview
Description
Methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]leucinate is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused together. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]leucinate typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with leucine methyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]leucinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a sulfone, while reduction with sodium borohydride may produce an alcohol derivative .
Scientific Research Applications
Methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]leucinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]leucinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]leucinate can be compared with other benzothiophene derivatives such as:
Methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]glycinate: Similar in structure but with glycine instead of leucine, this compound may exhibit different biological activities and chemical reactivity.
Methyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]alaninate: Another similar compound with alanine, which may also have distinct properties and applications.
The uniqueness of this compound lies in its specific structural features and the presence of the leucine moiety, which can influence its interaction with biological targets and its overall chemical behavior .
Properties
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-methylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-9(2)8-11(16(20)21-3)18-15(19)14-13(17)10-6-4-5-7-12(10)22-14/h4-7,9,11H,8H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQRQCYPMLWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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